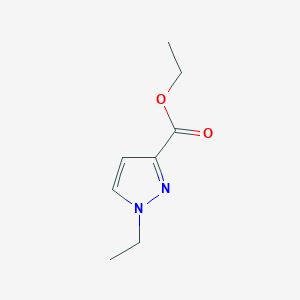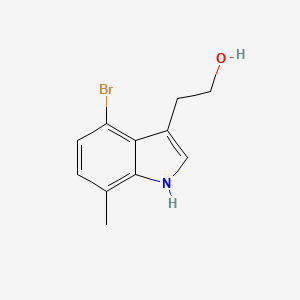
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol
Übersicht
Beschreibung
“2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a bromo group at the 4th position and a methyl group at the 7th position of the indole ring .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” consists of an indole ring with a bromo group at the 4th position and a methyl group at the 7th position . The InChI code for this compound is 1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 .
Wissenschaftliche Forschungsanwendungen
Chemical and Thermal Cleavage of Protective Groups
One study discusses "2-(Pyridin-2-yl)ethanol as a protecting group for carboxylic acids," highlighting its utility in chemical synthesis, particularly for methacrylic acid (MAA). The study explores the chemical and thermal cleavage of these protective groups, indicating the relevance of similar compounds in polymer chemistry and materials science (Elladiou & Patrickios, 2012).
Fluorescent Probes for Biological Applications
Another study showcases the use of a compound, "2-((Naphthalen-6-yl)methylthio)ethanol (HL)," as a selective fluorescent sensor for Al(3+) ions in physiological pH ranges. This indicates the potential of structurally similar compounds like 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in developing fluorescent probes for biological and chemical sensing applications (Banerjee et al., 2012).
Catalysis and Chemical Synthesis
The role of Brønsted acidic ionic liquids in catalyzing esterification processes under mild conditions without additional organic solvents suggests that compounds like 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol could have applications in catalysis and synthetic organic chemistry (Zhang et al., 2004).
Molecular Structures and Ligand Potential
Research on "4-Bromophenyldi(3-methylindol-2-yl)methane" and similar compounds provides insights into their molecular structures and spectroscopic characterization. This could imply the potential of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in serving as bidentate or tridentate ligands for coordination chemistry (Mason et al., 2003).
Nanoformulation and Drug Delivery
A study on the encapsulation of bioactive compounds into nanoparticles for enhanced water solubility and biological application suggests potential pharmaceutical applications for similar compounds. This could indicate the relevance of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in drug delivery systems (Alfei et al., 2021).
Zukünftige Richtungen
Indole derivatives, including “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol”, have immense potential for exploration in the field of drug discovery due to their diverse biological activities . Future research could focus on elucidating the specific biological activities of this compound and developing efficient synthesis methods.
Eigenschaften
IUPAC Name |
2-(4-bromo-7-methyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-3-9(12)10-8(4-5-14)6-13-11(7)10/h2-3,6,13-14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXJFIYYBWRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633601 | |
| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol | |
CAS RN |
214915-69-2 | |
| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



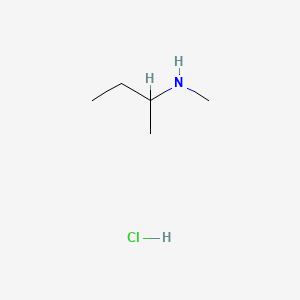
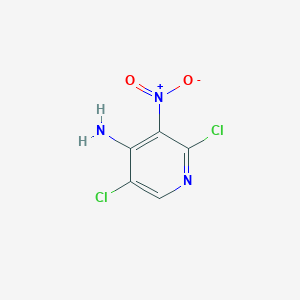
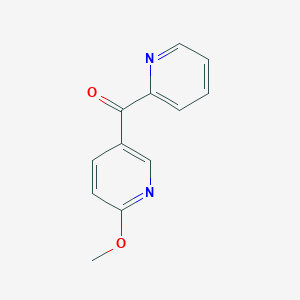
![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
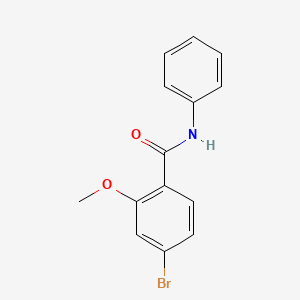
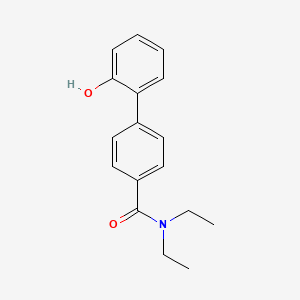
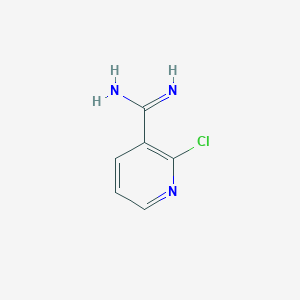
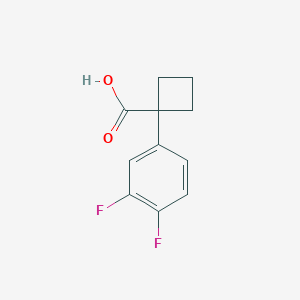
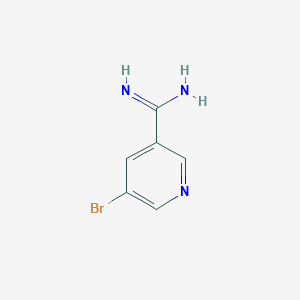
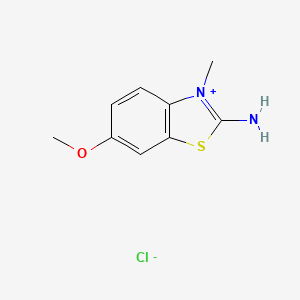
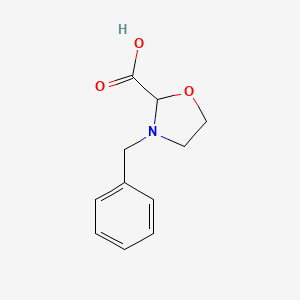
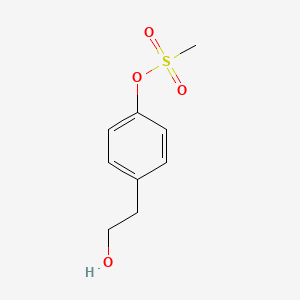
![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)
